molecular formula C18H19ClN4O3 B2475900 2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride CAS No. 1189703-77-2

2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Cat. No. B2475900
CAS RN: 1189703-77-2
M. Wt: 374.83
InChI Key: KBMIPYRSRJKDKM-UHFFFAOYSA-N
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Description

The compound “2-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride” is a novel substituted heterocyclic ring . It is represented by a specific formula and can exist in various forms such as a pharmaceutically acceptable salt, solvate, polymorph, ester, tautomer, or prodrug .


Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups . It includes a 1-methyl-1H-imidazol-2-yl group, a piperazine ring, and a 4H-chromen-4-one group . The exact structure would provide more insights into the compound’s properties and reactivity .

Scientific Research Applications

Anticancer Potential

A series of chromeno[4,3-b]pyridine derivatives, closely related to the compound , have been designed and synthesized for their potential anticancer properties. These compounds underwent computational ADME, Lipinski's analysis, molecular docking, and binding energy studies to evaluate their anticancer activities, particularly against breast cancer cell lines like MCF-7. The molecular docking studies highlighted the significance of certain moieties for good interaction, suggesting compounds with similar structures could show high activity toward breast cancer cell lines. The synthesized compounds were confirmed using various spectroscopic methods, indicating a methodical approach to evaluating their anticancer potential (Ghada E. Abd El Ghani, M. A. Elmorsy, & M. Ibrahim, 2022).

Antitumor Activity

Research into N1-(coumarin-7-yl)amidrazones incorporating N-piperazines revealed the synthesis of new compounds by reacting hydrazonoyl chloride derived from 7-amino-4-methylcoumarin with appropriate piperazines. The antitumor activity of these compounds was evaluated, identifying several with potent efficacy against MCF-7 and K562 cells. This study highlights the potential of piperazine-incorporated compounds for antitumor applications, underscoring the importance of structural features in enhancing antitumor activity (M. S. Mustafa et al., 2011).

Cytotoxic Agents

A series of piperazin-2-one derivatives were prepared through bioisosteric substitution and evaluated for their cytotoxic activities against cancer and normal cell lines. The study aimed to identify compounds with increased cytotoxicity towards cancer cells while minimizing effects on normal cells. Some derivatives showed significant cytotoxicity, indicating the potential of such compounds in cancer therapy (Saeed Ghasemi, Simin Sharifi, & J. Shahbazi Mojarrad, 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential as a RIPK1 inhibitor . This could include detailed studies of its mechanism of action, optimization of its structure for increased efficacy, and evaluation of its safety profile .

properties

IUPAC Name

2-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3.ClH/c1-20-7-6-19-18(20)22-10-8-21(9-11-22)17(24)16-12-14(23)13-4-2-3-5-15(13)25-16;/h2-7,12H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMIPYRSRJKDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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